N,N-Didodecyl-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didodecyl-beta-alaninamide is a chemical compound known for its hydrophobic properties. It is a derivative of beta-alanine, an amino acid, and features two dodecyl (C12) chains attached to the nitrogen atom. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-beta-alaninamide typically involves the reaction of beta-alanine with dodecylamine under specific conditions. One common method includes:
Reductive Amination: Beta-alanine is reacted with dodecylamine in the presence of a reducing agent such as sodium cyanoborohydride.
N-Methylation by Alkylation: This involves the alkylation of beta-alanine with dodecyl halides in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Didodecyl-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced using agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Didodecyl-beta-alaninamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Didodecyl-beta-alaninamide involves its interaction with lipid bilayers and hydrophobic molecules. It can integrate into lipid membranes, altering their properties and facilitating the transport of hydrophobic compounds. The molecular targets include lipid bilayers and hydrophobic regions of proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Didodecyl-beta-alaninamide bromide
- N,N-Ditetradecyl-beta-alaninamide
- N,N-Dioctyl-beta-alaninamide
Uniqueness
This compound is unique due to its specific chain length (dodecyl) and its ability to form stable vesicles and micelles. This makes it particularly useful in applications requiring stable emulsions and hydrophobic interactions .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties make it valuable for research and industrial purposes, particularly in the study of lipid membranes and hydrophobic interactions.
Eigenschaften
CAS-Nummer |
60345-68-8 |
---|---|
Molekularformel |
C27H56N2O |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
3-amino-N,N-didodecylpropanamide |
InChI |
InChI=1S/C27H56N2O/c1-3-5-7-9-11-13-15-17-19-21-25-29(27(30)23-24-28)26-22-20-18-16-14-12-10-8-6-4-2/h3-26,28H2,1-2H3 |
InChI-Schlüssel |
XREXNOCKSXTADP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.